Tetrahydrofurfuryl acrylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32627. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

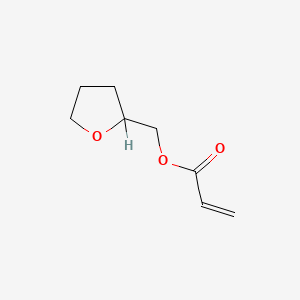

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxolan-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXCGLKMOXLBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29324-52-5 | |

| Record name | Tetrahydrofurfuryl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29324-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044884 | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a musty odor. | |

| Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

188.6 °F | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

2399-48-6 | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4X335T45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/889 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofurfuryl Acrylate (THFA): Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of Tetrahydrofurfuryl Acrylate (THFA), a versatile monomer increasingly pivotal in advanced material science and specialized applications, including drug delivery systems. We will delve into its core chemical properties, structural attributes, reactivity, and the practical implications for researchers and development professionals.

Introduction: The Unique Position of THFA

This compound (THFA), CAS No. 2399-48-6, is a monofunctional monomer distinguished by its unique molecular architecture.[1][2][3] It integrates a reactive acrylate group with a cyclic tetrahydrofuran (THF) ring structure.[1][3] This hybrid composition confers a valuable balance of properties: the high reactivity characteristic of acrylates, ideal for rapid polymerization, and the enhanced adhesion, flexibility, and solvency imparted by the polar THF moiety.[3][4] Unlike many standard acrylic monomers, THFA is derived from renewable resources, specifically hemicellulose, positioning it as a bio-based building block for developing more sustainable polymer systems.[5] This guide will elucidate the fundamental chemistry of THFA and its practical utility in high-performance applications.

Molecular Structure and Identification

The foundational step in understanding THFA's behavior is to analyze its structure. It is the ester of acrylic acid and tetrahydrofurfuryl alcohol.[1]

Caption: Chemical Structure of this compound (C₈H₁₂O₃).

Key Identifiers:

-

IUPAC Name: oxolan-2-ylmethyl prop-2-enoate[6]

-

CAS Number: 2399-48-6[2]

-

SMILES: C=CC(=O)OCC1CCCO1[6]

-

InChIKey: YNXCGLKMOXLBOD-UHFFFAOYSA-N[6]

Physicochemical Properties

The utility of THFA in various formulations is dictated by its physical and chemical properties. These values are critical for modeling its behavior in solution, during polymerization, and in the final material.

| Property | Value | Source(s) |

| Molecular Weight | 156.18 g/mol | [2][6] |

| Appearance | Colorless, clear liquid | [2][7] |

| Odor | Musty | [7] |

| Density | 1.064 g/mL at 25 °C | [2][8] |

| Boiling Point | 87-89 °C at 9 mmHg | [2][8][9] |

| Flash Point | 93 °C / 199.4 °F | [9] |

| Viscosity | 4-8 cP at 25°C | [10] |

| Refractive Index (n20/D) | 1.46 | [2][8] |

| Water Solubility | 79.1 g/L at 20.9 °C | [8] |

| Vapor Pressure | 1.19 hPa at 25 °C | [8] |

Synthesis Pathways

From an industrial and laboratory perspective, understanding the synthesis of THFA is key to ensuring purity and scalability. The primary methods involve esterification.

Direct Esterification

This is the most common industrial route, involving the reaction of acrylic acid with tetrahydrofurfuryl alcohol.[1]

-

Mechanism: The reaction is an acid-catalyzed condensation. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of acrylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

-

Process Considerations: The reaction is driven to completion by removing the water byproduct, typically using a Dean-Stark apparatus with an azeotropic solvent like toluene.[1] Reaction temperatures are generally maintained between 80-120°C.[1]

Transesterification

An alternative pathway involves reacting an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) with tetrahydrofurfuryl alcohol.[1]

-

Mechanism: This process is catalyzed by a base, such as sodium methoxide, or an acid.[1] The equilibrium is shifted towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol).[1]

-

Advantages: Transesterification can sometimes offer higher purity and avoid the harsh acidic conditions of direct esterification, which can be beneficial for sensitive substrates.

Following synthesis, purification is typically achieved via vacuum distillation to remove unreacted starting materials, catalyst, and byproducts.[1][11]

Reactivity and Polymerization

The dual functionality of THFA—the acrylate group and the THF ring—governs its chemical behavior.

-

Acrylate Group Reactivity: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making it highly susceptible to free-radical polymerization.[1][3] This is the cornerstone of its use in UV-curable resins, coatings, and adhesives, where rapid curing is initiated by photoinitiators upon exposure to UV light.[1][3] The double bond can also participate in Michael addition reactions with nucleophiles.[1]

-

THF Ring Stability and Reactivity: The tetrahydrofuran ring is generally stable but provides polarity and flexibility to the polymer backbone.[4] This polarity enhances adhesion to a wide range of substrates, including plastics and metals.[3] While stable under normal conditions, the ether linkages can be cleaved under strong acidic conditions.[1]

Free-Radical Polymerization

The polymerization of THFA is the basis for its application in materials science. It proceeds via a classic chain-growth mechanism.

Caption: Workflow of THFA Free-Radical Polymerization.

Experimental Protocol: Bulk Polymerization of THFA

This protocol provides a self-validating system for synthesizing poly(this compound) (PTHFA).

-

Monomer Purification (Trustworthiness Pillar):

-

Objective: To remove the polymerization inhibitor (typically MEHQ) that is added for storage stability.

-

Procedure: Pass 50 mL of THFA through a column packed with basic alumina. The inhibitor is adsorbed by the alumina, yielding a ready-to-polymerize monomer.

-

Validation: A simple thermal test can validate inhibitor removal. A small, uninhibited sample will show signs of polymerization (increased viscosity) upon gentle heating, while an inhibited sample will not.

-

-

Initiator Preparation:

-

Objective: To prepare a solution of a free-radical initiator.

-

Procedure: Prepare a 0.1 M solution of azobisisobutyronitrile (AIBN) in toluene. Causality: Toluene is chosen as it is a good solvent for both the monomer and the resulting polymer and has a suitable boiling point for thermal initiation.

-

-

Polymerization Reaction:

-

Objective: To polymerize the purified monomer.

-

Procedure: i. Place 20 mL of purified THFA into a Schlenk flask equipped with a magnetic stir bar. ii. Add 1 mL of the 0.1 M AIBN solution (initiator concentration of ~0.5 mol%). iii. Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes. Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Its removal is critical for a controlled reaction. iv. Place the sealed flask in a preheated oil bath at 70°C. v. Allow the reaction to proceed for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

-

Isolation and Purification of Polymer:

-

Objective: To isolate the PTHFA from unreacted monomer and solvent.

-

Procedure: i. Cool the reaction mixture to room temperature. ii. Dissolve the viscous solution in a minimal amount of a good solvent, such as acetone or THF (~20 mL). iii. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane (~400 mL), while stirring vigorously. The polymer will crash out as a solid. iv. Decant the solvent and collect the polymer by filtration. v. Wash the polymer with fresh non-solvent and dry it under vacuum at 40-50°C until a constant weight is achieved.

-

Validation: The success of the synthesis can be confirmed by characterization techniques like ¹H NMR (disappearance of vinyl proton signals) and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

-

Applications in Research and Drug Development

THFA's unique properties make it a valuable tool for scientists and researchers.

-

UV-Curable Formulations: As a reactive diluent, THFA is used to reduce the viscosity of resin formulations for coatings, inks, and adhesives, enabling smooth application while participating in the curing process to enhance the final properties of the material, such as adhesion and flexibility.[3][4][8][12]

-

Shape-Memory Polymers: THFA is a key component in the synthesis of bio-based, thermoresponsive shape-memory polymers.[5][13][14] These "smart" materials can be deformed and fixed into a temporary shape, later returning to their original form upon exposure to a stimulus like heat.[5][14] This has potential applications in medical devices and robotics.[5][13]

-

Drug Delivery Systems: The biocompatibility and tunable properties of PTHFA make it a candidate for drug delivery applications. The polymer can be designed to form nanoparticles or hydrogels for encapsulating therapeutic agents.

Caption: Conceptual workflow for THFA in a drug delivery system.

Analytical Characterization

Confirming the identity and purity of THFA and its polymers is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of THFA is characteristic. Key signals include the vinyl protons of the acrylate group (typically in the 5.8-6.4 ppm range) and protons on the tetrahydrofuran ring.[6][15]

-

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, vinyl carbons, and the carbons of the THF ring.[6][16]

-

-

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy is useful for identifying functional groups. Key absorbances for THFA include a strong C=O stretch (ester) around 1720-1730 cm⁻¹, C=C stretches around 1620-1640 cm⁻¹, and C-O-C stretches (ether) around 1100-1200 cm⁻¹.[6]

-

-

Mass Spectrometry (MS):

-

MS can confirm the molecular weight of the monomer (156.18 g/mol ).[6]

-

Safety and Toxicological Profile

Handling THFA requires adherence to strict safety protocols due to its hazardous nature.

-

GHS Classification: THFA is classified as hazardous.[17] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[6][17][18][19] There are also concerns that it may damage fertility or the unborn child.[17][19]

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[17] All handling should be performed in a well-ventilated area or under a chemical fume hood.[19]

-

In case of Contact:

-

Skin: Immediately wash off with plenty of water for at least 15 minutes. It is considered a skin corrosive and a sensitizer.[18][19]

-

Eyes: Rinse cautiously with water for several minutes. It can cause serious, irreversible eye damage.[9][17][18]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Ingestion can cause severe damage to the gastrointestinal tract.[2][9]

-

-

-

Metabolism: In vivo, acrylate esters like THFA are expected to be metabolized via hydrolysis, catalyzed by carboxylesterases, into acrylic acid and tetrahydrofurfuryl alcohol.[18]

Conclusion

This compound is a monomer with a compelling set of properties derived from its unique chemical structure. Its high reactivity, excellent solvency, and ability to enhance adhesion make it a superior choice for advanced coatings, adhesives, and inks. For researchers in materials science and drug development, its bio-based origin and its role in creating functional polymers, such as shape-memory materials and drug delivery vehicles, present significant opportunities for innovation. However, its hazardous nature necessitates rigorous safety measures during handling and application. A thorough understanding of its chemical properties, reactivity, and toxicology is paramount to harnessing its full potential safely and effectively.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2399-48-6 [chemicalbook.com]

- 3. Product Recommendation: this compound (THFA) ——A Versatile Player in UV Curing Technology-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 4. This compound - Career Henan Chemical Co. % [coreychem.com]

- 5. Synthesis and investigation of this compound-based photocross-linked polymers [epubl.ktu.edu]

- 6. This compound | C8H12O3 | CID 94232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Occupational Safety and Health Administration [osha.gov]

- 8. greeindustry.com [greeindustry.com]

- 9. fishersci.com [fishersci.com]

- 10. THFA - this compound for Adhesives & Printing Inks [sinocurechem.com]

- 11. US2229997A - Process for the manufacture of this compound and its polymers - Google Patents [patents.google.com]

- 12. kowachemical.com [kowachemical.com]

- 13. uychem.com [uychem.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound(2399-48-6) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. echemi.com [echemi.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Significance of Poly(tetrahydrofurfuryl acrylate) in Advanced Applications

An In-depth Technical Guide to the Physical Properties of Poly(tetrahydrofurfuryl acrylate)

Authored for Researchers, Scientists, and Drug Development Professionals

Poly(this compound) (PTHFA) is a polymer of significant interest, derived from the bio-based monomer this compound (THFA).[1][2] Its unique combination of a flexible polyacrylate backbone and a cyclic ether side group imparts a distinct set of physical properties, making it a compelling candidate for advanced applications ranging from shape-memory materials and specialized coatings to sophisticated drug delivery systems.[2][3][4] For professionals in drug development, understanding the nuanced physical characteristics of a polymer is paramount. Properties such as glass transition temperature, thermal stability, and biocompatibility directly dictate its processing, in-vivo behavior, and ultimate efficacy as a biomaterial.

This guide provides a deep dive into the core physical properties of PTHFA. It is structured not as a rigid datasheet but as a scientific narrative, designed to provide not only quantitative data but also the contextual understanding and methodological expertise required for practical application. We will explore the causality behind experimental choices and present self-validating protocols, empowering researchers to confidently characterize and utilize this versatile polymer.

Molecular Architecture: The Foundation of PTHFA's Properties

The physical behavior of PTHFA is intrinsically linked to its molecular structure. The monomer, THFA, is an ester of acrylic acid and tetrahydrofurfuryl alcohol, a derivative of hemicellulose.[1][5] The polymerization of THFA, typically via free-radical mechanisms, results in a polymer with a repeating unit that features a polar tetrahydrofuran ring appended to the main chain.[3][5] This structure is fundamental to its solubility, thermal characteristics, and interactions with biological systems.

Figure 1: Schematic of the polymerization of THFA into the PTHFA polymer.

Thermal Properties: Behavior Under Heat

The response of a polymer to temperature is critical for both processing (e.g., extrusion, molding) and its performance in thermally variable environments, including in-vivo applications.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a defining characteristic of amorphous polymers like PTHFA. It marks the reversible transition from a hard, rigid (glassy) state to a soft, flexible (rubbery) state as thermal energy increases the mobility of the polymer chains.[6][7] This property is not a sharp melting point but rather a temperature range over which the transition occurs.[7] For drug delivery applications, the Tg determines the physical state of the polymer matrix at physiological temperatures, influencing drug diffusion rates and the mechanical integrity of an implant or particle.

Studies on PTHFA and its copolymers have reported varying Tg values, which are highly dependent on the specific molecular weight and composition. For instance, a photocurable formulation based on PTHFA, intended for use in ion-selective electrodes, was optimized to have a Tg of -17.3 °C.[4] Copolymers of THFA and tridecyl methacrylate have shown Tg values in the range of -29 to -19 °C.[8] Another source indicates a Tg of -12°C for THFA in its oligomeric or pre-polymer state.[9] The consistently low Tg values, well below room and physiological temperatures, indicate that PTHFA is inherently flexible and exists in its rubbery state under typical application conditions.

Figure 2: Conceptual relationship between temperature and the physical state of an amorphous polymer around its Tg.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.[10] This is crucial for defining the upper temperature limits for processing without chemical decomposition.

For copolymers synthesized with a high content of THFA, the onset of significant thermal degradation occurs at high temperatures. One study reported the temperature for 15% weight loss (Tdec-15%) to be as high as 365 °C, indicating excellent thermal stability suitable for melt-based processing techniques.[8] The thermal degradation of polyacrylates in an inert atmosphere typically proceeds through chain scission and depolymerization reactions.[11] In the case of related polymers like poly(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate, heating under vacuum leads to a high yield of the constituent monomer, suggesting a depolymerization pathway.[12]

| Property | Value/Range | Method | Significance |

| Glass Transition Temp. (Tg) | -29 to -17 °C | DSC / DMTA | Indicates the polymer is in a flexible, rubbery state at room and body temperature.[4][8] |

| Thermal Decomposition (Tdec-15%) | ~365 °C | TGA | High stability allows for a wide processing window, including melt extrusion.[8] |

Table 1: Summary of key thermal properties of PTHFA and its copolymers.

Mechanical and Optical Properties

Mechanical Behavior

The mechanical properties of PTHFA are influenced by its low Tg, which renders the homopolymer soft and flexible at room temperature. While this is advantageous for applications requiring conformity, such as soft tissue interfaces or flexible films, the inherent mechanical strength may be insufficient for load-bearing roles. One study on the related poly(tetrahydrofurfuryl methacrylate) (PTHFMA) noted that the homopolymer can be brittle and sought to improve its mechanical properties through the addition of clay nanocomposites.

For photopolymerized, cross-linked systems containing THFA, mechanical properties can be significantly enhanced. A study on thermoresponsive shape-memory polymers reported a Young's modulus of 0.26 MPa and a compression modulus of 64.2 MPa for a specific copolymer formulation with a high THFA content.[8] This highlights the tunability of PTHFA's mechanical profile through copolymerization and cross-linking.

Optical Properties

The refractive index is a key optical property, particularly for applications in lenses, coatings, or optical bonding.[3] While data for pure PTHFA is scarce, the monomer (THFA) has a refractive index (n20/D) of 1.46.[13][14] The closely related poly(tetrahydrofurfuryl methacrylate) (PTHFMA) has a reported refractive index of 1.5096.[15] It is reasonable to expect PTHFA to have a refractive index in a similar range, making it a candidate for applications where optical clarity and a specific refractive index are required.

Solubility and Biocompatibility: Interaction with Solvents and Biological Systems

Solubility Profile

The solubility of a polymer is critical for its synthesis, purification, and formulation into drug delivery systems. PTHFA is reported to be soluble in several common organic solvents, including benzene, tetrahydrofuran (THF), and toluene.[16][17] The monomer, THFA, exhibits moderate water solubility (79.1g/L at 20.9℃).[14] The polymer's solubility in supercritical fluids like carbon dioxide has also been investigated, pointing to advanced, environmentally friendly processing methods.[18]

Biocompatibility and Water Interaction

For any material intended for drug development, biocompatibility is non-negotiable. PTHFA has been noted for its recognizable blood compatibility.[4] A pivotal study investigated this property by examining the state of water absorbed by the polymer using Differential Scanning Calorimetry (DSC).[19] The research found that PTHFA contains a specific type of "freezing bound water," which is believed to play a role in mediating favorable interactions with blood components. Although PTHFA showed a smaller amount of this bound water compared to the highly biocompatible poly(2-methoxyethyl acrylate) (PMEA), its interactions with platelets and the coagulation and complement systems were favorable compared to other standard biomaterials like poly(2-hydroxyethyl methacrylate) (PHEMA).[19] This unique interaction with water underscores the potential of PTHFA as a hemocompatible material for blood-contacting devices or intravenous drug delivery vehicles.

Experimental Protocols: A Guide to Characterization

To ensure scientific integrity and reproducibility, detailed, self-validating experimental protocols are essential.

Protocol: Determination of Glass Transition Temperature (Tg) by DSC

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.

Workflow Diagram

Figure 3: Step-by-step workflow for determining the glass transition temperature using DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of dry PTHFA polymer into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.

-

Instrument Purge: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide a stable, non-reactive atmosphere.

-

First Heating Scan (Erase Thermal History): Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 100 °C) at a rate of 10 °C/min. Hold isothermally for 5 minutes. This step is critical to erase any prior thermal history and ensure a uniform amorphous state.

-

Controlled Cooling: Cool the sample to a temperature well below the Tg (e.g., -80 °C) at a controlled rate of 10 °C/min. This creates a consistent thermal baseline for the measurement scan.

-

Second Heating Scan (Measurement): Heat the sample from -80 °C to 100 °C at a rate of 10 °C/min. This scan is used for data analysis.

-

Data Analysis: Analyze the resulting heat flow vs. temperature curve. The Tg is determined as the midpoint of the endothermic step transition observed in the second heating scan.

Protocol: Assessment of Thermal Stability by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes. This provides data on thermal stability and decomposition profiles.

Workflow Diagram

Figure 4: Step-by-step workflow for assessing thermal stability using TGA.

Step-by-Step Methodology:

-

Sample Preparation: Place 10-15 mg of dry PTHFA polymer into a tared TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge with high-purity nitrogen at a flow rate of 100 mL/min to prevent thermo-oxidative degradation.[2]

-

Equilibration: Equilibrate the sample at 30 °C until a stable weight reading is achieved.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 20 °C/min.[2][8]

-

Data Recording & Analysis: Continuously record the sample weight as a function of temperature. Plot the percentage weight loss versus temperature. Key data points include the onset temperature of decomposition and the temperatures at which 5% and 15% weight loss occur (Tdec-5% and Tdec-15%).

Conclusion and Future Outlook

Poly(this compound) presents a compelling profile for researchers in materials science and drug development. Its bio-based origin, inherent flexibility (low Tg), high thermal stability, and favorable biocompatibility make it a versatile platform.[1][8][19] The key to leveraging its full potential lies in a thorough understanding of these core physical properties. By employing systematic characterization techniques as outlined in this guide, scientists can rationally design and optimize PTHFA-based materials for a host of innovative applications, from flexible electronics and smart coatings to next-generation drug delivery systems that demand both performance and biological compatibility. Future research will likely focus on fine-tuning these properties through copolymerization and the development of advanced nanocomposites to meet ever more demanding application requirements.

References

- 1. Synthesis and investigation of this compound-based photocross-linked polymers [epubl.ktu.edu]

- 2. Thermoresponsive Shape-Memory Biobased Photopolymers of this compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uychem.com [uychem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. protolabs.com [protolabs.com]

- 7. specialchem.com [specialchem.com]

- 8. Thermoresponsive Shape-Memory Biobased Photopolymers of this compound and Tridecyl Methacrylate | MDPI [mdpi.com]

- 9. THFA, this compound|Alicyclic/aromatic/ether | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]

- 10. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 2399-48-6 [chemicalbook.com]

- 14. This compound CAS#: 2399-48-6 [m.chemicalbook.com]

- 15. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 16. Poly(this compound) – scipoly.com [scipoly.com]

- 17. POLY(this compound) CAS#: 29324-52-5 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Water structure and blood compatibility of poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Tetrahydrofurfuryl Acrylate (THFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl acrylate (THFA) has emerged as a versatile monomer in polymer science, valued for its unique combination of a flexible ether linkage and a reactive acrylate functionality. The resulting polymer, poly(this compound) or poly(THFA), exhibits a range of desirable properties, including good thermal stability and adhesion, making it a candidate for diverse applications, from coatings and adhesives to advanced biomedical materials and shape-memory polymers.[1][2] This guide provides a comprehensive exploration of the free radical polymerization of THFA, delving into the core mechanisms, kinetics, experimental protocols, and characterization techniques pertinent to researchers and professionals in the field.

The free radical polymerization of vinyl monomers like THFA is a chain reaction characterized by three key stages: initiation, propagation, and termination.[3] This process allows for the synthesis of high molecular weight polymers, although control over the polymer architecture and molecular weight distribution can be challenging. Understanding the nuances of each stage is critical for tailoring the properties of poly(THFA) for specific applications.

This guide will serve as a detailed technical resource, offering not only a theoretical framework for the polymerization of THFA but also practical, field-proven insights and step-by-step methodologies. By grounding the discussion in authoritative sources and providing clear, visual representations of the underlying processes, we aim to equip researchers with the knowledge to confidently and effectively work with this promising monomer.

The Monomer: this compound (THFA)

Chemical Structure and Properties

This compound (CAS Number: 2399-48-6) is an ester of acrylic acid and tetrahydrofurfuryl alcohol.[4] Its molecular structure features a polymerizable acrylate group and a cyclic ether (tetrahydrofuran) ring. This unique combination of a reactive vinyl group and a polar, flexible side chain imparts distinct characteristics to the resulting polymer.

Table 1: Physical and Chemical Properties of THFA

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol [5] |

| Appearance | Clear liquid with a musty odor[5] |

| Boiling Point | 87 °C at 10 mmHg[5] |

| Density | 1.064 g/mL at 25 °C |

The acrylate group is susceptible to free radical attack, making it readily polymerizable. The tetrahydrofuran ring, with its ether linkage, contributes to the flexibility and potential biocompatibility of the resulting polymer.

Synthesis and Purification of THFA

THFA is typically synthesized through the esterification of tetrahydrofurfuryl alcohol with acrylic acid or by the transesterification of an acrylic acid ester (e.g., methyl acrylate) with tetrahydrofurfuryl alcohol.[4] For laboratory-scale polymerizations, it is crucial to remove any inhibitors, such as hydroquinone or its monomethyl ether (MEHQ), that are commonly added to prevent premature polymerization during storage. This is typically achieved by passing the monomer through a column of basic alumina or by distillation under reduced pressure.[6]

Health and Safety Considerations

This compound is an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Core Mechanism of Free Radical Polymerization of THFA

The free radical polymerization of THFA, like other vinyl monomers, proceeds through a well-established chain reaction mechanism involving initiation, propagation, and termination.[3][7]

Initiation: Generating the Active Species

The polymerization process is initiated by the generation of free radicals from an initiator molecule. These radicals then react with a THFA monomer to form a new, larger radical, which is the first step of the growing polymer chain.

Thermal initiators are compounds that decompose upon heating to generate free radicals. Two of the most common thermal initiators for acrylate polymerization are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[8][9]

-

Azobisisobutyronitrile (AIBN): AIBN decomposes at a relatively low temperature (around 60-70 °C) to produce two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[10] The release of nitrogen gas is a strong driving force for the decomposition.

-

Benzoyl Peroxide (BPO): BPO decomposes upon heating to form two benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals.[9] Both radical species can initiate polymerization.

Photopolymerization can be initiated by exposing the monomer and a photoinitiator to ultraviolet (UV) light. The photoinitiator absorbs the UV radiation and undergoes a photochemical reaction to generate free radicals. This method is particularly useful for applications requiring rapid curing, such as in coatings and 3D printing.[4]

}

Propagation: Chain Growth

Once an initial monomer radical is formed, it rapidly adds to another THFA monomer, regenerating the radical at the end of the newly formed dimer. This process repeats, with the polymer chain growing by the sequential addition of monomer units.[11] The propagation step is highly exothermic.

Termination: Cessation of Polymer Growth

The growth of a polymer chain is terminated when two growing radical chains react with each other. There are two primary mechanisms for termination in free radical polymerization: combination and disproportionation.[12][13]

In termination by combination, the two radical chain ends form a single covalent bond, resulting in a single "dead" polymer chain with a head-to-head linkage. The molecular weight of the resulting polymer is the sum of the molecular weights of the two reacting chains.

Termination by disproportionation involves the transfer of a hydrogen atom from one growing chain to another. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated end group (a terminal double bond).

Chain Transfer: Controlling Molecular Weight

Chain transfer is a reaction in which the activity of a growing polymer radical is transferred to another molecule, such as a monomer, another polymer chain, or a solvent molecule.[14] This terminates the growth of the original chain and initiates the growth of a new one. While this process does not change the overall concentration of radicals, it does lead to the formation of shorter polymer chains and thus a lower average molecular weight.[15] The extent of chain transfer is quantified by the chain transfer constant (Ctr).

Kinetics and Thermodynamics of THFA Polymerization

The rate of the free radical polymerization of THFA is influenced by several factors, including the concentrations of the monomer and initiator, and the reaction temperature.

Rate of Polymerization

Under the steady-state assumption, where the rate of initiation equals the rate of termination, the overall rate of polymerization (Rp) can be expressed as:

Rp = kp [M] ( (f kd [I]) / kt )1/2

where:

-

kp is the rate constant for propagation

-

[M] is the monomer concentration

-

f is the initiator efficiency

-

kd is the rate constant for initiator decomposition

-

[I] is the initiator concentration

-

kt is the rate constant for termination[16]

This equation shows that the rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration.[17]

Factors Influencing Polymerization Kinetics

Increasing the initiator concentration leads to a higher concentration of free radicals, which in turn increases the rate of polymerization.[2] However, a higher initiator concentration also results in more frequent termination events, leading to the formation of lower molecular weight polymers.[3][18]

A higher monomer concentration generally leads to a higher rate of polymerization and the formation of higher molecular weight polymers.[19]

Increasing the reaction temperature increases the rate of initiator decomposition, leading to a higher concentration of radicals and a faster rate of polymerization.[8] However, excessively high temperatures can also increase the rate of chain transfer and termination reactions, which can lead to lower molecular weight polymers.

Activation Energies of Elementary Steps

Thermodynamics of Polymerization

The polymerization of THFA is an exothermic process, with a significant release of heat. This is due to the conversion of a π-bond in the monomer to a σ-bond in the polymer, which is energetically favorable. Proper temperature control is essential during polymerization to prevent a rapid, uncontrolled reaction, especially in bulk polymerization.

Experimental Protocols for THFA Polymerization

The following sections provide detailed, step-by-step protocols for the bulk and solution polymerization of THFA.

Materials and Equipment

-

This compound (THFA), inhibitor removed

-

Initiator (AIBN or BPO)

-

Solvent (e.g., toluene, tetrahydrofuran) (for solution polymerization)

-

Reaction vessel (e.g., Schlenk flask, round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Inert gas supply (nitrogen or argon)

-

Precipitating solvent (e.g., methanol, hexane)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Vacuum oven

Bulk Polymerization of THFA: A Step-by-Step Guide

Bulk polymerization is carried out with only the monomer and initiator, without any solvent.[16]

-

Monomer Preparation: Purify the THFA monomer by passing it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel. Add the desired amount of purified THFA to the vessel.

-

Initiator Addition: Weigh the desired amount of initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the monomer) and add it to the reaction vessel. Stir until the initiator is completely dissolved.

-

Degassing: Degas the monomer-initiator mixture to remove dissolved oxygen, which can inhibit the polymerization. This can be done by bubbling an inert gas (nitrogen or argon) through the mixture for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 60-70 °C for AIBN). Maintain the reaction under an inert atmosphere. The polymerization will be accompanied by an increase in viscosity.

-

Quenching and Precipitation: After the desired reaction time, cool the reaction vessel to room temperature. If the polymer is highly viscous, dissolve it in a suitable solvent like tetrahydrofuran (THF). Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or hexane, while stirring vigorously. The polymer will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Solution Polymerization of THFA: A Detailed Workflow

In solution polymerization, the monomer and initiator are dissolved in a solvent.[16] This helps to control the viscosity and dissipate the heat of polymerization.

-

Monomer and Solvent Preparation: Purify the THFA monomer as described for bulk polymerization. Ensure the solvent is dry and free of impurities.

-

Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel equipped with a condenser. Add the desired amount of solvent to the vessel.

-

Reactant Addition: Add the purified THFA and the initiator to the solvent. Stir until all components are dissolved.

-

Degassing: Degas the solution as described for bulk polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature under an inert atmosphere. Allow the polymerization to proceed for the desired time.

-

Precipitation and Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by pouring the solution into a non-solvent. Collect, wash, and dry the polymer as described for bulk polymerization.

Characterization of Poly(this compound) (Poly(THFA))

Determination of Molecular Weight and Polydispersity (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer.[21] From the GPC data, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable. For free radical polymerization, PDI values are typically in the range of 1.5 to 2.0 or higher.

Structural Analysis (¹H NMR and ¹³C NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of polymers.

-

¹H NMR: The ¹H NMR spectrum of poly(THFA) can confirm the successful polymerization by the disappearance of the vinyl proton signals of the monomer (typically around 5.8-6.4 ppm) and the appearance of broad signals corresponding to the polymer backbone protons.[5][22]

-

¹³C NMR: The ¹³C NMR spectrum provides more detailed structural information, including the tacticity of the polymer chain.[10]

Thermal Properties (DSC and TGA)

Thermal analysis techniques provide valuable information about the thermal stability and transitions of poly(THFA).

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[23][24] For poly(THFA), the Tg has been reported to be in the range of -29 to -19 °C.[8]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymer and determine its decomposition temperature.[8]

Applications of Poly(THFA)

The unique properties of poly(THFA) make it a promising material for a variety of applications.

-

Coatings and Adhesives: The good adhesion and thermal stability of poly(THFA) make it suitable for use in coatings and adhesives.[1]

-

Biomedical Applications: The potential biocompatibility of poly(THFA) has led to its investigation for use in biomedical applications, including as a substrate for bio-artificial livers.[25]

-

Shape-Memory Polymers: Copolymers of THFA have been shown to exhibit thermoresponsive shape-memory properties, where the material can be deformed and then recover its original shape upon heating.[8]

Troubleshooting and Advanced Topics

Common Issues in THFA Polymerization

-

Inhibition: The presence of oxygen or residual inhibitor in the monomer can prevent or retard polymerization. Thorough degassing and monomer purification are crucial.

-

Gelation: In bulk polymerization, the viscosity can increase rapidly, leading to the Trommsdorff effect, where the termination rate decreases significantly, causing an uncontrolled increase in the polymerization rate and potentially leading to gelation. Solution polymerization can help to mitigate this effect.

-

Low Molecular Weight: The presence of chain transfer agents or high initiator concentrations can lead to the formation of low molecular weight polymers.

Controlled Radical Polymerization of THFA

While conventional free radical polymerization offers limited control over the polymer architecture, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be used to synthesize well-defined poly(THFA) with controlled molecular weights and low polydispersity. These advanced techniques are beyond the scope of this guide but represent an active area of research.

Conclusion

The free radical polymerization of this compound offers a versatile route to a polymer with a valuable combination of properties. A thorough understanding of the underlying mechanisms of initiation, propagation, termination, and chain transfer is essential for controlling the polymerization process and tailoring the properties of the resulting poly(THFA). By carefully selecting the initiator, reaction conditions, and polymerization method (bulk or solution), researchers can synthesize polymers with a range of molecular weights and characteristics suitable for a variety of applications, from industrial coatings to advanced biomedical materials. This guide has provided a comprehensive overview of the theoretical principles and practical considerations for the free radical polymerization of THFA, intended to serve as a valuable resource for scientists and engineers working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | C8H12O3 | CID 94232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2229997A - Process for the manufacture of this compound and its polymers - Google Patents [patents.google.com]

- 7. thermalsupport.com [thermalsupport.com]

- 8. Thermoresponsive Shape-Memory Biobased Photopolymers of this compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. [PDF] Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. uvebtech.com [uvebtech.com]

- 18. Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound(2399-48-6) 1H NMR [m.chemicalbook.com]

- 23. specialchem.com [specialchem.com]

- 24. tainstruments.com [tainstruments.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of Poly(tetrahydrofurfuryl acrylate) using Differential Scanning Calorimetry

This guide provides a comprehensive overview of the thermal properties of poly(tetrahydrofurfuryl acrylate) (pTHFA), with a specific focus on analysis using Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering pTHFA in their work and require a deep understanding of its thermal behavior.

Introduction: The Significance of Poly(this compound) and its Thermal Profile

Poly(this compound) is a versatile polymer derived from the bio-based monomer this compound (THFA), which can be sourced from hemicellulose.[1] This makes pTHFA an attractive option in the growing field of sustainable and bio-based polymers.[1] Its unique properties have led to its investigation in a variety of applications, including shape-memory polymers, biomedical materials, and as a component in UV-curable resins and coatings.[1][2][3][4]

The performance and processing of pTHFA in these applications are intrinsically linked to its thermal properties. Understanding key thermal transitions, such as the glass transition temperature (Tg), is crucial for predicting the material's behavior under different temperature conditions, determining its optimal processing window, and ensuring its stability and performance over the product's lifetime.[5][6] Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for characterizing these properties in polymers.[5][7][8]

The Core Principles of Differential Scanning Calorimetry (DSC) in Polymer Characterization

DSC is a fundamental technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[8][9] The sample and an empty reference pan are heated in separate, identical heaters at a controlled rate.[8][9] When the sample undergoes a thermal event, such as melting or a glass transition, the heat flow required to maintain its temperature at the same rate as the reference changes. This difference in heat flow is recorded and plotted against temperature, providing a thermogram that reveals critical information about the material's thermal properties.[8][9]

For amorphous or semi-crystalline polymers like pTHFA, DSC can identify several key thermal events:

-

Glass Transition (Tg): This is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state.[10][11] It is observed as a step-like change in the baseline of the DSC thermogram, corresponding to a change in the material's heat capacity.[10][11]

-

Crystallization (Tc): For semi-crystalline polymers, this is an exothermic event where the polymer chains organize into a more ordered, crystalline structure upon cooling from the melt. It appears as a peak on the DSC curve.[9]

-

Melting (Tm): This is an endothermic event where a crystalline or semi-crystalline polymer transitions from a solid to a liquid state.[9] It is represented by a valley in the DSC thermogram.[8]

Determining the Glass Transition Temperature (Tg) of pTHFA: Experimental Protocol and Causality

The glass transition temperature is a critical parameter for pTHFA, as it defines the temperature at which the material's mechanical properties change significantly. Below the Tg, the polymer is rigid and brittle, while above it, it becomes more flexible and rubbery.

Experimental Protocol for DSC Analysis of pTHFA

The following is a detailed, step-by-step methodology for determining the Tg of pTHFA using DSC. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Calibration:

-

Instrument: A calibrated Differential Scanning Calorimeter is required.

-

Calibration: The instrument's temperature and enthalpy should be calibrated using certified reference materials (e.g., indium) to ensure the accuracy of the measurements.

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the DSC cell at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures and ensures a stable thermal environment.

Sample Preparation:

-

Sample Mass: Accurately weigh 5-10 mg of the pTHFA sample into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to better resolution of thermal events.

-

Encapsulation: Crimp the lid onto the pan to ensure good thermal contact between the sample and the pan bottom. For volatile samples, hermetically sealed pans should be used.

DSC Measurement Program (Heat-Cool-Heat Cycle):

A standard heat-cool-heat cycle is recommended to erase the sample's prior thermal history and obtain a more reproducible measurement of the Tg.

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected Tg (e.g., 100 °C) at a controlled heating rate (e.g., 10 °C/min). This initial scan reveals the thermal properties of the material in its "as-received" state and can show effects of physical aging.[5]

-

Isothermal Hold: Hold the sample at the upper temperature for a few minutes to ensure complete melting of any residual crystallinity and relaxation of internal stresses.

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step imparts a known and consistent thermal history to the sample.

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan, as it reflects the intrinsic properties of the material without the influence of its previous thermal history.

Diagram: DSC Experimental Workflow for pTHFA Analysis

Caption: Workflow for determining the glass transition temperature of pTHFA using DSC.

Data Interpretation and Factors Influencing the Tg of pTHFA

The Tg is typically determined as the midpoint of the step change in the heat flow curve during the second heating scan.[12] Several factors can influence the measured Tg of pTHFA:

-

Molecular Weight: The glass transition temperature of polymers is dependent on their molecular weight.[13] For lower molecular weight polymers, the Tg increases with increasing molecular weight. This is because longer polymer chains have fewer chain ends, which reduces the free volume and restricts segmental motion.[13][14] This relationship is often described by the Flory-Fox equation.[13] Above a certain critical molecular weight, the Tg becomes relatively independent of further increases in molecular weight.[15]

-

Heating Rate: The measured Tg is a kinetic event and is therefore dependent on the heating rate used in the DSC experiment.[12] Higher heating rates generally result in a higher measured Tg value. It is therefore crucial to report the heating rate along with the Tg value for comparability between different studies.

-

Copolymerization and Blending: The thermal properties of pTHFA can be tailored by copolymerizing it with other monomers or blending it with other polymers. For instance, in copolymers of this compound and tridecyl methacrylate, the Tg was found to be in the range of -29 to -19 °C.[2]

-

Plasticizers and Additives: The addition of plasticizers or other additives can lower the Tg of pTHFA by increasing the free volume between polymer chains, thereby enhancing segmental mobility.

Table 1: Reported Thermal Properties of pTHFA and Related Copolymers

| Material | Method | Glass Transition Temperature (Tg) | Reference |

| Poly(this compound) (pTHFA) | DSC | Not explicitly stated in the provided search results, but implied to be low. | [16] |

| Copolymers of THFA and Tridecyl Methacrylate | DMTA | -29 to -19 °C | [2] |

| PolyHIPE with Trimethylolpropane triacrylate, Ethylhexyl acrylate, and Isobornyl acrylate | DSC | 2 to 83 °C (depending on the ratio of acrylates) | [17] |

Note: The specific Tg of pure pTHFA homopolymer was not explicitly found in the initial search results, highlighting a potential area for further investigation. The provided data for copolymers and polyHIPEs demonstrate the tunable nature of the thermal properties based on the formulation.

Advanced DSC Techniques for pTHFA Characterization

For a more in-depth analysis of the thermal properties of pTHFA, modulated temperature DSC (MTDSC) can be employed.[5][6] MTDSC superimposes a sinusoidal temperature modulation over the linear heating ramp. This allows for the separation of the total heat flow into reversing and non-reversing components. The reversing signal is associated with heat capacity changes, such as the glass transition, while the non-reversing signal is related to kinetic events like enthalpy relaxation, crystallization, or curing.[5][6] This technique can be particularly useful for resolving weak or overlapping transitions.[10]

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of poly(this compound). A thorough understanding of the experimental methodology and the factors influencing the glass transition temperature is essential for researchers and professionals working with this versatile bio-based polymer. By carefully controlling experimental parameters and accurately interpreting the resulting data, one can gain valuable insights into the material's behavior, enabling its effective application in a wide range of fields, from advanced materials to drug delivery systems.

References

- 1. Synthesis and investigation of this compound-based photocross-linked polymers [epubl.ktu.edu]

- 2. Thermoresponsive Shape-Memory Biobased Photopolymers of this compound and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water structure and blood compatibility of poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. azom.com [azom.com]

- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 7. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. Video: Differential Scanning Calorimetry of Polymers [jove.com]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. youtube.com [youtube.com]

- 11. tainstruments.com [tainstruments.com]

- 12. thermalsupport.com [thermalsupport.com]

- 13. Molecular Weight affecting the Glass Transition temperature of Polymer | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Poly(tetrahydrofurfuryl acrylate) in Organic Solvents

Introduction

Poly(tetrahydrofurfuryl acrylate) (pTHFA) is a versatile polymer gaining significant attention across various fields, including biomedical devices, coatings, and advanced materials, owing to its bio-based origins and unique physicochemical properties.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for its effective processing, formulation, and application. This guide provides a comprehensive overview of the theoretical principles governing pTHFA solubility, detailed experimental protocols for its determination, and a discussion of the factors influencing its behavior in solution. As extensive quantitative solubility data for pTHFA is not widely published, this guide empowers researchers to generate reliable data in their own laboratory settings.

Theoretical Framework of pTHFA Solubility

The solubility of a polymer in a given solvent is a complex interplay of thermodynamic and kinetic factors. The adage "like dissolves like" serves as a useful starting point, suggesting that polymers dissolve best in solvents with similar chemical structures and intermolecular forces.[3]

Chemical Structure and Polarity of pTHFA

The repeating unit of pTHFA, derived from the esterification of acrylic acid with tetrahydrofurfuryl alcohol, possesses distinct structural features that dictate its solubility profile.[4]

Figure 1: Chemical structure of the repeating unit of poly(this compound) (pTHFA).

The pTHFA structure features:

-

A non-polar polyacrylate backbone: This contributes to its solubility in non-polar or moderately polar solvents.

-

A polar ester group (-COO-): This group can engage in dipole-dipole interactions and is a hydrogen bond acceptor.

-

A cyclic ether (tetrahydrofuran ring): The ether oxygen atom is a hydrogen bond acceptor and contributes to the polymer's overall polarity.

The presence of both polar and non-polar moieties suggests that pTHFA will exhibit a nuanced solubility profile, favoring solvents that can effectively interact with both parts of the polymer chain.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting polymer solubility is through the use of Hansen Solubility Parameters (HSP).[5][6] This model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A polymer is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of a polymer and a solvent in the three-dimensional Hansen space can be calculated. If this distance is less than the interaction radius (R0) of the polymer, dissolution is likely.

Known Solubility of pTHFA: A Qualitative Overview

Based on available literature and supplier data sheets, the following qualitative solubility information for pTHFA has been reported:

| Solvent Class | Solvent | Solubility | Reference(s) |

| Aromatic Hydrocarbons | Toluene | Soluble | [3][7] |

| Benzene | Soluble | [7] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | [7] |

| Ketones | Acetone | Swelling | [8] |

Note: The swelling of a pTHFA copolymer in acetone suggests that while it may not fully dissolve, there is significant interaction between the polymer and the solvent.

This table serves as a starting point. A more comprehensive understanding requires systematic experimental evaluation across a broader range of solvent classes.

Experimental Determination of pTHFA Solubility

To address the gap in quantitative data, this section provides detailed protocols for determining the solubility of pTHFA.

Protocol for Qualitative and Quantitative Solubility Assessment

This protocol is based on the widely accepted shake-flask method and can be adapted for both qualitative screening and quantitative determination.[9]

Materials and Equipment:

-

Poly(this compound) (pTHFA) of known molecular weight

-

A range of organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.45 µm)

-

Gravimetric analysis equipment (drying oven, desiccator)

Workflow for Solubility Determination:

Figure 2: Workflow for the experimental determination of pTHFA solubility.

Step-by-Step Procedure:

-

Preparation:

-

For qualitative assessment, add approximately 10 mg of pTHFA to a glass vial.

-

For quantitative assessment, accurately weigh a known amount of pTHFA (e.g., 50 mg) into a tared vial.

-

Add a known volume of the test solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to run a preliminary experiment to determine the time to equilibrium.[8]

-

-

Qualitative Assessment:

-

After the equilibration period, visually inspect the vials.

-

Classify the solubility as:

-

Soluble: A clear, homogeneous solution with no visible polymer particles.

-

Partially Soluble/Swollen: The polymer has swelled into a gel-like state, or some of the polymer has dissolved leaving a swollen mass.

-

Insoluble: The polymer remains as a distinct, undissolved solid.

-

-

-

Quantitative Assessment:

-

If the polymer is not fully soluble, separate the undissolved portion from the saturated solution. This can be achieved by centrifugation followed by careful decanting of the supernatant, or by filtering the solution through a syringe filter.

-

Transfer a known volume of the clear supernatant to a pre-weighed dish.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the glass transition temperature of pTHFA.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried polymer residue.

-

Calculate the solubility in g/L or other appropriate units.

-

Protocol for Experimental Determination of Hansen Solubility Parameters

The HSP of a polymer is determined by testing its solubility in a range of solvents with known HSPs.[10] A "good" solvent is one in which the polymer dissolves completely.

Procedure:

-

Select a diverse set of at least 20-30 organic solvents with known Hansen Solubility Parameters. The solvents should cover a wide range of δd, δp, and δh values.

-

For each solvent, perform a qualitative solubility test as described in Section 3.1. Assign a score of '1' for soluble (good solvent) and '0' for partially soluble or insoluble (poor solvent).

-

Input the list of solvents, their known HSPs, and the corresponding solubility scores (1 or 0) into a software program designed for HSP determination (e.g., HSPiP).

-

The software will calculate the center of a sphere that best encloses all the "good" solvents. The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δd, δp, δh) of pTHFA. The radius of the sphere is the interaction radius (R0).

Factors Influencing pTHFA Solubility

Several factors can influence the solubility of pTHFA:

-

Molecular Weight: Generally, the solubility of a polymer decreases as its molecular weight increases.[3] This is due to the smaller entropy gain upon dissolution of larger polymer chains. When reporting solubility data, it is crucial to also report the molecular weight of the pTHFA sample.

-

Temperature: The effect of temperature on polymer solubility is complex. For many systems, solubility increases with temperature. However, some polymer-solvent systems exhibit a lower critical solution temperature (LCST), where solubility decreases as the temperature is raised. The temperature dependence of pTHFA solubility in various solvents should be determined experimentally.

-

Polymer Architecture: Branching, cross-linking, or copolymerization will significantly alter the solubility of pTHFA. For instance, cross-linked pTHFA will not dissolve but may swell in compatible solvents.[8]

-

Solvent Properties: As discussed, the polarity, hydrogen bonding capacity, and molecular size of the solvent play a critical role. A good solvent will have favorable interactions with the ester and ether groups of the pTHFA side chains without being too dissimilar to the polyacrylate backbone.

Conclusion